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17beta-Estradiol-D3 3-beta-d-glucuronide

Cat. No.: B584555
CAS No.: 1260231-06-8
M. Wt: 451.53
InChI Key: MUOHJTRCBBDUOW-NCKPPFHHSA-N
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Description

Contextualizing Estradiol (B170435) Metabolism and Conjugation

Estradiol, the most potent and primary estrogen in females, is crucial for reproductive health and sexual development. news-medical.net Its production occurs mainly in the ovaries, with other tissues like adipose tissue, the liver, and adrenal glands contributing. news-medical.net Once in the bloodstream, the vast majority of estradiol binds to proteins such as sex hormone-binding globulin (SHBG) and albumin, leaving only a small fraction biologically active. news-medical.net

The liver is the principal site for estradiol metabolism, where it undergoes a two-phase process to ensure its deactivation and excretion. news-medical.netclinpgx.org

Phase I Metabolism: This phase involves oxidative reactions, primarily hydroxylation, catalyzed by a group of enzymes known as Cytochrome P450 (CYP). clinpgx.orgbio-rad.com This process converts estradiol into various metabolites, including estrone (B1671321) and estriol, as well as catechol estrogens like 2-hydroxyestradiol (B1664083) and 4-hydroxyestradiol. news-medical.netbio-rad.com

Phase II Metabolism: In this phase, the hydroxylated metabolites are made more water-soluble for easier elimination from the body via urine and bile. news-medical.netresearchgate.net This is achieved through conjugation, where a molecule is attached to the steroid. The two main conjugation pathways are glucuronidation and sulfation. clinpgx.org Glucuronidation involves the attachment of glucuronic acid to estradiol or its metabolites, a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. bio-rad.comwikipedia.org This process can occur at different positions on the estradiol molecule, leading to conjugates like estradiol 3-glucuronide and estradiol 17-glucuronide. wikipedia.orgwikipedia.org Estradiol 3-glucuronide is a significant and naturally occurring endogenous conjugate of estradiol. wikipedia.orgnih.gov

Key Enzymes in Estradiol Metabolism

Enzyme Family Specific Enzyme(s) Role in Estradiol Metabolism
Cytochrome P450 (CYP) CYP1A1, CYP1A2, CYP1B1, CYP3A4, etc. bio-rad.com Catalyze Phase I hydroxylation of estradiol to form metabolites like 2-hydroxyestradiol and 4-hydroxyestradiol. clinpgx.orgbio-rad.com
UDP-glucuronosyltransferase (UGT) UGT1A1, UGT1A10, UGT2B28, etc. bio-rad.com Catalyze Phase II glucuronidation, attaching glucuronic acid to estradiol to form estradiol glucuronides. bio-rad.comwikipedia.org
Sulfotransferase (SULT) SULT1A1, SULT1E1, SULT2A1, etc. bio-rad.com Catalyze Phase II sulfation, attaching a sulfate (B86663) group to estradiol. clinpgx.orgbio-rad.com

| 17β-Hydroxysteroid Dehydrogenase (17β-HSD) | Various types | Interconverts estradiol and the less potent estrone. clinpgx.org |

Rationale for Stable Isotope Labeling in Quantitative Bioanalytical Research

The precise measurement of steroid hormones and their metabolites in biological samples like plasma or urine is notoriously challenging due to their very low concentrations and the complexity of the biological matrix. nih.govnih.gov Stable isotope labeling, coupled with techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides the gold standard for quantitative bioanalysis. nih.govnih.gov

The core principle is the use of a stable isotope-labeled compound, often called an internal standard, which is chemically identical to the analyte of interest but has a slightly higher molecular weight due to the incorporation of heavy isotopes like deuterium (B1214612) (²H or D). irisotope.com This internal standard is added to a biological sample at a known concentration at the beginning of the analytical process. nih.gov

The key advantages of this stable isotope dilution (SID) method are:

Enhanced Accuracy and Precision: The labeled internal standard behaves identically to the endogenous analyte during sample extraction, purification, and chromatography. nih.gov Any loss of analyte during these steps is mirrored by a proportional loss of the internal standard. By measuring the ratio of the analyte to the internal standard, the initial concentration of the analyte can be calculated with high accuracy, correcting for procedural variations. nih.gov

Correction for Matrix Effects: Biological samples contain numerous substances that can interfere with the ionization of the analyte in the mass spectrometer, a phenomenon known as the matrix effect. nih.gov Since the stable isotope-labeled standard has the same physicochemical properties, it is affected by the matrix in the exact same way as the analyte, allowing for reliable quantification. nih.govnih.gov

Unambiguous Identification: The use of a stable isotope-labeled standard provides two points of confirmation for the analyte's identity: its chromatographic retention time and its specific mass-to-charge ratio in the mass spectrometer, delivering a high degree of specificity that is unmatched by other techniques. nih.gov

Comparison of Analytical Approaches

Feature Analysis without Internal Standard Analysis with Stable Isotope-Labeled Internal Standard
Accuracy Prone to inaccuracies from sample loss and matrix effects. High accuracy due to correction for sample loss and matrix effects. nih.gov
Precision Lower precision due to uncorrected variability in sample preparation. High precision and reproducibility. nih.govnih.gov
Specificity Relies solely on retention time and mass, can be prone to interference. Very high specificity; confirms analyte by both retention time and co-eluting labeled standard. nih.gov

| Quantification | Based on external calibration, susceptible to errors. | Based on the ratio to the internal standard, minimizing quantification deviation. nih.gov |

Significance of 17beta-Estradiol-D3 3-beta-d-Glucuronide as a Research Probe

This compound is the deuterium-labeled analogue of the natural estradiol metabolite, 17β-estradiol 3-β-d-glucuronide. medchemexpress.com Its significance lies in its application as a premier internal standard for the quantitative analysis of its non-labeled counterpart in various research settings. medchemexpress.com

By enabling the precise measurement of endogenous estradiol 3-glucuronide, this research probe is vital for:

Pharmacokinetic Studies: Researchers can accurately track the formation and elimination of this key metabolite following the administration of estradiol, providing a clearer picture of the hormone's metabolic fate. wikipedia.orgdrugbank.com

Metabolomics Research: It allows for the accurate profiling of estrogen metabolism, which is crucial for investigating the links between estrogen pathways and various health conditions. clinpgx.org

Clinical Diagnostics Development: Developing sensitive and accurate assays for steroid metabolites is essential for diagnosing and monitoring endocrine disorders. nih.gov The use of deuterated standards like this one is fundamental to creating reliable diagnostic tests. irisotope.com

The three deuterium atoms on the steroid core provide a distinct mass shift that is easily resolved by a mass spectrometer from the natural compound, without altering its chemical properties or how it behaves during chromatographic separation. medchemexpress.com This makes it the ideal tool for researchers aiming for the highest level of analytical rigor in the study of estrogen metabolism.

Properties of this compound

Property Value
Chemical Formula C₂₄H₂₉D₃O₈ nih.gov
Synonyms (17beta)-17-Hydroxy(16,16,17-0>em="">ngcontent-ng-c60218225="" class="ng-star-inserted">2H_3)estra-1,3,5(10)-trien-3-yl beta-D-glucopyranosiduronic acid nih.gov
CAS Number 1260231-06-8 nih.gov

| Primary Application | Labeled internal standard for mass spectrometry-based quantification of endogenous 17beta-Estradiol 3-beta-d-glucuronide. medchemexpress.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H32O8 B584555 17beta-Estradiol-D3 3-beta-d-glucuronide CAS No. 1260231-06-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S,17S)-16,16,17-trideuterio-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O8/c1-24-9-8-14-13-5-3-12(10-11(13)2-4-15(14)16(24)6-7-17(24)25)31-23-20(28)18(26)19(27)21(32-23)22(29)30/h3,5,10,14-21,23,25-28H,2,4,6-9H2,1H3,(H,29,30)/t14-,15-,16+,17+,18+,19+,20-,21+,23-,24+/m1/s1/i7D2,17D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUOHJTRCBBDUOW-NCKPPFHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60747722
Record name (17beta)-17-Hydroxy(16,16,17-~2~H_3_)estra-1,3,5(10)-trien-3-yl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260231-06-8
Record name (17beta)-17-Hydroxy(16,16,17-~2~H_3_)estra-1,3,5(10)-trien-3-yl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Isotopic Labeling Strategies for 17beta Estradiol D3 3 Beta D Glucuronide

Advanced Chemical Synthesis of Deuterated Glucuronide Conjugates

The chemical synthesis of 17β-Estradiol-D3 3-β-D-glucuronide typically commences with the preparation of the deuterated estradiol (B170435) aglycone. A common strategy for introducing deuterium (B1214612) at the C16 and C17 positions of the estradiol core involves catalytic reduction of a suitable precursor with deuterium gas.

Once the deuterated estradiol is obtained, the subsequent glucuronidation of the C3 phenolic hydroxyl group is a key step. The Koenigs-Knorr reaction is a classic and effective method for forming the glycosidic bond. researchgate.netnih.gov This reaction involves the coupling of a protected glucuronic acid donor, typically a glycosyl halide like acetobromo-α-D-glucuronic acid methyl ester, with the deuterated estradiol. The reaction is promoted by a heavy metal salt, such as silver carbonate or, more effectively, cadmium carbonate, which has been shown to significantly improve yields of steroidal aryl glucuronides. nih.gov

An alternative and more modern approach involves the use of glycosyl trichloroacetimidate donors. This method proceeds under milder conditions, often catalyzed by a Lewis acid such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), and offers excellent stereoselectivity for the desired β-anomer. wikipedia.org The general steps for a chemical synthesis are outlined below:

Protection of Estradiol: The hydroxyl groups of 17β-estradiol-D3 are protected, except for the C3 phenolic hydroxyl group, to ensure regioselective glucuronidation.

Activation of Glucuronic Acid: A protected form of glucuronic acid is converted into a suitable glycosyl donor, such as a trichloroacetimidate.

Glycosylation: The protected deuterated estradiol is reacted with the activated glucuronic acid donor in the presence of a catalyst.

Deprotection: The protecting groups on the steroid and the glucuronic acid moiety are removed to yield the final product.

StepReactantsKey Reagents and ConditionsProduct
117β-Estradiol-D3Protecting group reagents (e.g., for C17-OH)Protected 17β-Estradiol-D3
2Protected Glucuronic AcidTrichloroacetonitrile, Base (e.g., K2CO3)Glucuronic acid trichloroacetimidate donor
3Protected 17β-Estradiol-D3, Glucuronic acid donorLewis Acid Catalyst (e.g., TMSOTf), Anhydrous solventProtected 17β-Estradiol-D3 3-β-D-glucuronide
4Protected final conjugateDeprotection reagents (e.g., base for esters, acid for ethers)17β-Estradiol-D3 3-β-D-glucuronide

Chemoenzymatic Routes for Selective Glucuronidation and Deuterium Incorporation

Chemoenzymatic synthesis offers a highly selective and efficient alternative to purely chemical methods for the synthesis of 17β-Estradiol-D3 3-β-D-glucuronide. This approach combines chemical synthesis for the preparation of the deuterated aglycone with an enzymatic step for the glucuronidation.

The key enzymes in this process are the UDP-glucuronosyltransferases (UGTs), which are responsible for the glucuronidation of a wide range of substrates in vivo. nih.gov For the specific 3-O-glucuronidation of estradiol, the UGT1A1 isoform has been identified as the primary catalyst. nih.gov The enzymatic reaction utilizes uridine diphosphate glucuronic acid (UDPGA) as the sugar donor.

The chemoenzymatic synthesis workflow involves:

Chemical Synthesis of 17β-Estradiol-D3: The deuterated estradiol aglycone is prepared using established chemical methods as described in the previous section.

Enzymatic Glucuronidation: The synthesized 17β-Estradiol-D3 is incubated with a source of UGT1A1 enzyme, such as human liver microsomes or a recombinant UGT1A1 preparation, in the presence of the cofactor UDPGA. nih.gov The enzyme selectively catalyzes the transfer of glucuronic acid to the C3 hydroxyl group of the deuterated estradiol.

ParameterDescription
Enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1)
Substrate 17β-Estradiol-D3
Cofactor Uridine diphosphate glucuronic acid (UDPGA)
Reaction Condition Aqueous buffer system, physiological pH
Key Advantage High regioselectivity for the 3-hydroxyl position

Purification and Spectroscopic Characterization Methodologies for Research Standards

The purification of 17β-Estradiol-D3 3-β-D-glucuronide to the high purity required for a research standard is typically achieved through chromatographic techniques. High-performance liquid chromatography (HPLC) is the most common method, often employing a reversed-phase C18 column. medchemexpress.com The mobile phase usually consists of a gradient of an aqueous solvent (e.g., water with a small amount of acid like formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). lgcstandards.com Solid-phase extraction (SPE) can also be utilized as a preliminary purification step to remove major impurities.

Once purified, the identity and purity of the compound are confirmed through a combination of spectroscopic methods.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and elemental composition of the synthesized compound. For 17β-Estradiol-D3 3-β-D-glucuronide, the expected molecular weight is approximately 451.52 g/mol . Tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis. A characteristic fragmentation pattern for estradiol glucuronides involves the neutral loss of the glucuronic acid moiety (176 Da).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural elucidation of the molecule, confirming the site of glucuronidation and the stereochemistry of the glycosidic bond. The ¹H NMR spectrum of the non-deuterated compound would show characteristic signals for the aromatic protons of the A-ring, the anomeric proton of the glucuronic acid moiety, and the methyl protons at C18. In the D3-labeled compound, the signals corresponding to the protons at positions 16 and 17 would be absent. The ¹³C NMR spectrum provides information on all carbon atoms in the molecule, with the chemical shift of the anomeric carbon (C-1') being indicative of the β-configuration of the glucuronide linkage.

Spectroscopic Data for 17β-Estradiol 3-β-D-glucuronide (based on non-deuterated analog)

¹H NMR Chemical Shifts (Predicted)

Proton Chemical Shift (ppm)
H-1 ~7.15
H-2 ~6.70
H-4 ~6.65
H-1' (anomeric) ~4.90

¹³C NMR Chemical Shifts (Predicted)

Carbon Chemical Shift (ppm)
C-3 ~157
C-1' (anomeric) ~101
C-6' (carboxyl) ~175
C-13 ~43

Mass Spectrometry Data

Ion m/z (expected)
[M-H]⁻ 450.2
[M+Na]⁺ 474.2

The combination of these purification and characterization techniques ensures the production of a well-defined and highly pure 17β-Estradiol-D3 3-β-D-glucuronide research standard, suitable for accurate and reliable analytical applications.

Analytical Methodologies Leveraging 17beta Estradiol D3 3 Beta D Glucuronide

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Steroid Metabolite Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid analysis due to its superior specificity and sensitivity compared to traditional methods like immunoassays. farmaciajournal.comnih.gov This technique allows for the precise measurement of low-concentration hormones and their metabolites in complex biological matrices such as serum, plasma, and urine. nih.govnih.gov

The development of robust LC-MS/MS methods is essential for accurately quantifying steroid metabolites, which often exist at very low physiological concentrations (pg/mL range). nih.govnih.gov Achieving such low limits of quantitation requires overcoming challenges like poor ionization efficiency of native steroids and interferences from the sample matrix. farmaciajournal.comrsc.org

Method development often involves several key steps:

Sample Preparation: Techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are employed to isolate steroids from complex biological fluids and remove interfering substances. nih.govresearchgate.net

Chromatographic Separation: Reversed-phase liquid chromatography, using C8 or C18 columns, is commonly used to separate the target analytes from other compounds before they enter the mass spectrometer. farmaciajournal.comrsc.org

Derivatization: To enhance sensitivity, especially for estrogens, derivatization with reagents like dansyl chloride can be used to improve the ionization efficiency of the target molecules. nih.gov

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) provides high selectivity by monitoring specific precursor-to-product ion transitions for each analyte. researchgate.netnih.gov For instance, in a method for analyzing 15 different steroid glucuronides, unique mass transitions were established for each compound, including 17β-estradiol 3-glucuronide. nih.gov

The use of stable isotope-labeled internal standards, such as 17beta-Estradiol-D3 3-beta-d-glucuronide, is integral to the development of these highly sensitive and selective methods. sigmaaldrich.comresearchgate.net These standards are added at the beginning of the sample preparation process and help to ensure the accuracy and precision of the quantification across the entire analytical workflow. researchgate.netiaea.org

Table 1: Examples of LC-MS/MS Method Parameters for Steroid Analysis

Parameter Description Example Source
Instrumentation Type of LC and MS systems used. Waters UPLC system with an API 5500Qtrap mass spectrometer. researchgate.net
Column The stationary phase used for chromatographic separation. Hypersil GOLD C18 capillary column (100 mm × 2.1 mm, 1.9 µm). rsc.org
Mobile Phase Solvents used to carry the sample through the column. A: Water with 0.1% formic acid; B: Acetonitrile (B52724) with 0.1% formic acid. rsc.org
Ionization Mode Method used to ionize the analytes. Electrospray Ionization (ESI), often in negative mode for glucuronides. farmaciajournal.comrsc.org
Limit of Quantification (LOQ) The lowest concentration that can be reliably measured. 0.6 pmol/L (0.16 pg/mL) for Estradiol (B170435). nih.gov

Isotope dilution mass spectrometry (ID-MS) is a definitive quantitative technique that relies on the use of a stable isotope-labeled version of the analyte as an internal standard (IS). sigmaaldrich.comiaea.org this compound is specifically designed for this purpose in the analysis of its non-labeled counterpart, 17β-estradiol 3-glucuronide.

The principle of ID-MS involves adding a known quantity of the deuterated standard to the unknown sample before any processing steps. usgs.gov Because the labeled standard is chemically and physically almost identical to the endogenous analyte, it experiences the same losses during sample extraction, purification, and analysis. sigmaaldrich.com It also has a nearly identical elution pattern in chromatography and similar behavior in the mass spectrometer's ion source. sigmaaldrich.com

The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge (m/z) difference, which is 3 Daltons for this compound. By measuring the ratio of the signal from the native analyte to the signal from the known amount of added internal standard, the concentration of the native analyte can be calculated with high accuracy and precision. researchgate.net This approach effectively corrects for variations in sample recovery and fluctuations in instrument response, making it a superior method for clinical and research applications. researchgate.netsigmaaldrich.com The use of stable isotope-labeled standards is a key feature of candidate reference measurement procedures aimed at standardizing hormone assays. nih.govnih.gov

Matrix effects are a significant challenge in LC-MS/MS analysis of biological samples. nih.govnih.gov They occur when co-eluting, interfering substances from the sample matrix (e.g., salts, lipids, proteins in serum or urine) affect the ionization efficiency of the target analyte in the mass spectrometer's source. nih.govmdpi.com This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification. nih.gov

Several strategies can be employed to mitigate matrix effects, including optimizing sample cleanup, improving chromatographic separation to resolve the analyte from interferences, or simply diluting the sample. nih.govmdpi.com However, the most effective strategy for correction is the use of a co-eluting, stable isotope-labeled internal standard, a technique known as the "surrogate analyte" method. sigmaaldrich.commdpi.com

Since this compound has virtually the same chemical properties and retention time as the endogenous 17β-estradiol 3-glucuronide, it is subjected to the same degree of ion suppression or enhancement. scispace.com By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by the matrix effect is normalized, leading to a more accurate and reliable measurement. sigmaaldrich.comscispace.com This makes the use of deuterated standards like this compound a crucial strategy for developing robust analytical methods for complex biological samples. nih.gov

Chromatographic Separation Techniques for Isomeric Steroid Glucuronides

A significant analytical challenge in steroid metabolomics is the separation of isomers—molecules that have the same chemical formula and mass but different structural arrangements. Steroid glucuronides often exist as multiple isomers, such as 17β-estradiol 3-glucuronide and 17β-estradiol 17-glucuronide. nih.gov These isomers can have different biological activities and transport mechanisms, making their individual quantification essential. nih.govnih.gov

Because isomers have identical masses, they cannot be differentiated by a mass spectrometer alone. Therefore, chromatographic separation prior to detection is critical. High-performance liquid chromatography (HPLC) is the primary method used for this purpose. nih.govresearchgate.net However, the structural similarity of isomers like estradiol glucuronides makes their separation difficult, often requiring long analysis times or specialized columns. nih.govnih.gov

Researchers have developed various chromatographic strategies to achieve separation:

Reversed-Phase HPLC: This is the most common approach, typically using C18 columns. Separation can be optimized by adjusting mobile phase composition (e.g., methanol (B129727) or acetonitrile content), pH, and temperature. rsc.orgresearchgate.net

Specialized Stationary Phases: Novel column chemistries have been developed to enhance selectivity for steroid isomers. For example, a carbazole-based polymeric phase has shown excellent separation of 17α- and 17β-estradiols. researchgate.net

Supercritical Fluid Chromatography (SFC): This technique has been successfully applied to separate urolithin glucuronide isomers that were not resolvable by conventional HPLC, suggesting its potential for other challenging isomer separations. nih.gov

Ion Mobility Spectrometry (IMS): When coupled with mass spectrometry, IMS can separate ions in the gas phase based on their size, shape, and charge, offering another dimension of separation for isomers that are difficult to resolve chromatographically. nih.govresearchgate.net

In the development and validation of these separation methods, this compound serves as a vital tool. It can be used to unequivocally identify the chromatographic peak corresponding to 17β-estradiol 3-glucuronide, confirming its retention time and ensuring that it is resolved from other isomers like 17β-estradiol 17-glucuronide. nih.gov

Utilization in High-Resolution Mass Spectrometry for Metabolite Elucidation

High-resolution mass spectrometry (HRMS), using technologies like Time-of-Flight (TOF) or Orbitrap, is a powerful tool for identifying unknown compounds in complex mixtures, a core task in metabolomics. nih.govresearchgate.net Unlike standard tandem mass spectrometers, HRMS instruments provide extremely accurate mass measurements (typically with sub-ppm error), which allows for the confident determination of a molecule's elemental formula. researchgate.net

When analyzing biological samples for steroid metabolites, HRMS can detect a multitude of potential compounds. The process of identifying a specific metabolite, such as 17β-estradiol 3-glucuronide, involves several steps:

Detection: An ion is detected at a specific m/z in the high-resolution mass spectrum.

Formula Generation: The highly accurate mass measurement is used to generate a list of possible elemental formulas.

Database Matching: This formula is searched against metabolomics databases to find potential candidate structures.

Fragmentation Analysis (MS/MS): The ion is fragmented, and the resulting fragmentation pattern provides structural information that helps to narrow down the possibilities. lcms.cz

Confirmation: The definitive identification of the metabolite is achieved by comparing its accurate mass, retention time, and fragmentation spectrum with those of an authentic reference standard. researchgate.netresearchgate.net

Here, this compound plays a critical role. By analyzing this labeled standard using the same HRMS method, researchers can obtain an unambiguous reference for the exact retention time, the high-accuracy mass of the molecular ion, and the characteristic fragmentation pattern of 17β-estradiol 3-glucuronide. lcms.cz This direct comparison allows for the confident elucidation and structural confirmation of the endogenous metabolite in a biological sample, distinguishing it from other isomers and related compounds. researchgate.net

Role in Steroid Glucuronidation Pathway Research in Vitro and Pre Clinical Models

Investigation of UDP-Glucuronosyltransferase (UGT) Enzyme Kinetics and Isoform Specificity

UDP-glucuronosyltransferases (UGTs) are a superfamily of enzymes responsible for conjugating a glucuronic acid moiety to various substrates, including estrogens, thereby increasing their water solubility and facilitating their excretion. wikipedia.org Understanding the kinetics and isoform-specific contributions of UGTs to estrogen metabolism is crucial. Stable isotope-labeled standards, such as 17beta-Estradiol-D3 3-beta-d-glucuronide, are implicitly essential for the precise quantification required in these studies, particularly when LC-MS is the analytical endpoint.

Substrate Recognition and Regioselectivity of Glucuronidation by UGTs (e.g., UGT1A1, UGT1A3, UGT1A8, UGT1A10, UGT2A1, UGT2B7)

The glucuronidation of 17beta-estradiol (E2) can occur at two primary positions: the 3-phenolic hydroxyl group and the 17beta-hydroxyl group. Different UGT isoforms exhibit distinct regioselectivity for these positions.

Formation of Estradiol-3-glucuronide (E2-3G): UGT1A1 is the principal enzyme responsible for the formation of E2-3G in the human liver. nih.gov Other extrahepatic isoforms, such as UGT1A3, UGT1A8, and UGT1A10, also demonstrate a clear preference for glucuronidating the 3-OH position of estradiol (B170435). nih.gov Specifically, UGT1A10, found predominantly in the intestine, is highly active in forming E2-3G, suggesting a significant role in the first-pass metabolism of estrogens. nih.gov

Formation of Estradiol-17-glucuronide (E2-17G): UGT2B7 is the primary catalyst for the formation of E2-17G in humans. nih.gov Other isoforms, including UGT1A3, UGT1A4, and UGT2A1, also contribute to 17-OH glucuronidation, though often to a lesser extent. biorxiv.org Studies with recombinant UGTs have shown that while most UGTs in the 1A subfamily target the 3-OH group, UGT1A4 is an exception, showing activity towards the 17-OH position. nih.gov Similarly, most active UGTs in the 2A and 2B subfamilies conjugate the 17-OH group. nih.gov

The precise measurement of the formation of these specific glucuronides in assays with various recombinant UGT isoforms relies on robust analytical methods like LC-MS/MS, where deuterated standards such as this compound are used to ensure quantitative accuracy. nih.gov

Kinetic Parameter Determination for Enzymatic Glucuronidation of Estrogens

Determining the kinetic parameters, such as the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ), is fundamental to understanding the efficiency and capacity of UGT isoforms to metabolize estrogens. These studies often reveal complex kinetic profiles.

For instance, the formation of E2-3G catalyzed by UGT1A1 does not follow typical Michaelis-Menten kinetics; instead, it exhibits homotropic activation (sigmoidal kinetics), where the binding of the substrate (estradiol) at one site enhances the enzyme's catalytic activity. nih.gov In contrast, the formation of E2-17G by other UGTs, like UGT2B7, generally adheres to Michaelis-Menten kinetics. nih.gov

Kinetic studies across different tissues and species have highlighted significant variability. In human liver and small intestine microsomes, E2 17-glucuronidation shows biphasic kinetics, suggesting the involvement of multiple enzymes with different affinities (high and low Kₘ values). nih.gov However, in the human kidney, the kinetics fit a Hill equation, indicating cooperative binding. nih.gov The use of stable isotope dilution LC-MS/MS, which employs standards like this compound, is critical for generating the precise quantitative data needed to model these complex enzyme kinetics accurately. nih.govnih.gov

Table 1: Kinetic Parameters for Estradiol Glucuronidation by Select UGT Isoforms

UGT IsoformGlucuronide FormedKinetic ModelKₘ / S₅₀ (µM)Reference
UGT1A1 (Human Liver Microsomes)Estradiol-3-glucuronideHomotropic Activation (Hill)22 nih.gov
Other UGTs (Human Liver Microsomes)Estradiol-17-glucuronideMichaelis-Menten7 nih.gov
High-Affinity UGTs (Human Liver)Estradiol-17-glucuronideMichaelis-Menten (Biphasic)1.79 nih.gov
Low-Affinity UGTs (Human Liver)Estradiol-17-glucuronideMichaelis-Menten (Biphasic)3.72 nih.gov
UGTs (Human Kidney)Estradiol-17-glucuronideHill Equation1.73 nih.gov

In Vitro Metabolic Fate Studies of Estrogens Using Stable Isotopes

Stable isotope tracing is a powerful technique for elucidating the metabolic fate of compounds. By introducing a labeled precursor into a biological system, researchers can track its conversion into various metabolites. Deuterium-labeled compounds like this compound are ideal tools for these studies, serving as internal standards to ensure the accurate quantification of their non-labeled counterparts formed during the experiment. medchemexpress.comcaymanchem.com

Tracing Metabolic Pathways and Identifying Novel Conjugates

In vitro systems, such as human liver microsomes, are incubated with an estrogen, and the resulting mixture of metabolites is analyzed, typically by LC-MS/MS. The development of sensitive and specific LC-MS/MS methods allows for the simultaneous measurement of a wide array of estrogen metabolites, including parent estrogens, hydroxylated metabolites, and their glucuronide and sulfate (B86663) conjugates. biorxiv.orgnih.gov

In these analytical methods, a suite of deuterated internal standards, including those for parent estrogens and their key metabolites like this compound, is added to the sample at the beginning of the workup process. nih.govnih.gov This stable isotope dilution strategy is crucial because it corrects for any loss of analyte during sample preparation (e.g., extraction, derivatization) and for variations in instrument response (matrix effects). This ensures that the measured concentrations of the endogenously formed metabolites are highly accurate and reproducible, which is essential for mapping metabolic pathways and quantifying the flux through different branches. nih.gov

Characterization of Enzyme-Mediated Deconjugation Processes (e.g., Beta-D-Glucuronidase Activity)

The metabolic pathway of estrogens is not unidirectional. Glucuronide conjugates, such as estradiol-3-glucuronide and estradiol-17-glucuronide, can be hydrolyzed back to their active, unconjugated forms by the enzyme beta-D-glucuronidase. wikipedia.orgwikipedia.org This deconjugation process is a key component of enterohepatic circulation, where estrogens excreted in the bile into the gut are reactivated by microbial beta-glucuronidases and reabsorbed into the bloodstream. nih.govfrontiersin.org

In vitro assays are used to characterize the activity of beta-glucuronidase from various sources, including mammalian tissues and gut microbes. nih.govsigmaaldrich.com These assays typically involve incubating the enzyme with a glucuronide substrate and measuring the rate of formation of the deconjugated product. sigmaaldrich.com While many standard assays use chromogenic substrates like phenolphthalein (B1677637) glucuronide, studying the specific deconjugation of estrogen glucuronides requires substrates like estradiol-3-glucuronide. nih.govsigmaaldrich.com In research settings employing LC-MS to quantify the liberated estradiol, the corresponding deuterated glucuronide standard would be invaluable for ensuring analytical precision, acting as a stable, non-interfering tracer for the reaction.

Interactions with Endogenous and Exogenous Modulators of Glucuronidation in Experimental Systems (e.g., isoflavones)

The activity of UGT enzymes can be significantly altered by the presence of other compounds, which can act as inhibitors or activators. Investigating these interactions is important for understanding potential drug-hormone interactions and the effects of dietary components on estrogen metabolism.

Isoflavones, a class of phytoestrogens found in soy products, have been shown to modulate the glucuronidation of estradiol in vitro. nih.gov Studies using human liver microsomes have demonstrated that different isoflavones can have opposing effects on E2-3G formation, which is catalyzed by UGT1A1. For example, daidzein (B1669772) and its metabolites can markedly stimulate the 3-glucuronidation of estradiol, thereby enhancing its metabolic clearance. medchemexpress.com In contrast, genistein (B1671435) acts as an inhibitor of the same pathway. medchemexpress.com Interestingly, the 17-glucuronidation of estradiol was largely unaffected by these isoflavones. medchemexpress.com

This modulation is complex; some compounds can act as activators at low concentrations and inhibitors at high concentrations. nih.gov The stimulation of UGT1A1 by compounds like daidzein is an example of heterotropic activation, where the binding of a modulator molecule to an allosteric site enhances the enzyme's affinity for its substrate. medchemexpress.com The precise quantification of these modulatory effects in experimental systems relies on the robust analytical methods described previously, for which this compound is a critical internal standard.

Table 2: Modulation of Estradiol-3-Glucuronidation by Isoflavones in Human Liver Microsomes

ModulatorEffect on Estradiol-3-GlucuronidationMechanismReference
DaidzeinStimulationHeterotropic Activation medchemexpress.com
GenisteinInhibition- medchemexpress.com
Equol (Daidzein metabolite)Stimulation- medchemexpress.com
Biochanin AInhibition- medchemexpress.com
17alpha-EthynylestradiolStimulation (at low concentrations)Heterotropic Activation nih.gov
BilirubinWeak Competitive InhibitionCompetitive Inhibition nih.gov

Studies on Glucuronide Binding Sites in Cellular and Subcellular Fractions

The investigation into the binding of steroid glucuronides to specific sites within cellular and subcellular fractions has been a pivotal area of research for understanding their transport and potential for inducing cholestasis. Seminal studies have utilized radiolabeled estradiol glucuronides to characterize these binding sites in liver plasma membranes, which are crucial for the excretion of these metabolites from the body.

Pioneering research in this field examined the specific binding of [3H]estradiol-17β-(β-D-glucuronide) in isolated basolateral (bLPM) and canalicular (cLPM) liver plasma membranes. nih.gov This work successfully identified two distinct binding sites in each of these membrane fractions. nih.gov The binding was found to be reversible and did not require the presence of Na+. nih.gov

Further investigations into the binding of [3H]estradiol-17β-(β-D-glucuronide) to rat liver plasma membranes also identified two saturable, specific binding sites. nih.gov The association of the radioligand with these sites was rapid, reaching maximum binding within 15 seconds at 4°C, and was independent of Na+. nih.gov This rapid, Na+-independent binding suggests that the initial interaction is with a carrier protein rather than a transport process involving vesicular uptake. nih.gov

The substrate specificities of these binding sites have been extensively explored to elucidate their physiological roles. In basolateral liver plasma membranes, compounds such as taurocholate, estrone (B1671321) sulfate, and bromosulfophthalein were found to compete with [3H]estradiol-17β-(β-D-glucuronide) for both high- and low-affinity binding sites. nih.gov Conversely, other steroid glucuronides like estriol-17β-(β-D-glucuronide), estriol-16α-(β-D-glucuronide), testosterone (B1683101) glucuronide, estradiol-3-(β-D-glucuronide), and estriol-3-(β-D-glucuronide) only inhibited binding to the low-affinity site. nih.gov This has led to the postulation that the low-affinity sites in both basolateral and canalicular membranes represent multispecific organic anion carriers. nih.gov

In canalicular liver plasma membranes, a different pattern of inhibition was observed. Only the cholestatic steroid D-ring glucuronides, such as estriol-17β-(β-D-glucuronide), estriol-16α-(β-D-glucuronide), and testosterone glucuronide, along with taurocholate, could compete for both high- and low-affinity sites. nih.gov Non-cholestatic steroid A-ring glucuronides, like estradiol-3-(β-D-glucuronide) and estriol-3-(β-D-glucuronide), only competed for the low-affinity site. nih.gov These findings suggest that the high-affinity site in the canalicular membrane may play a role in mediating cholestasis induced by steroid D-ring glucuronides. nih.gov

Comparative studies have also been conducted on the transport of estradiol 3-glucuronide and estradiol 17-glucuronide by the multidrug resistance-associated protein 2 (Mrp2), an important transporter in the canalicular membrane. nih.gov While both are substrates for Mrp2, estradiol 17-glucuronide exhibits positive cooperativity, suggesting it binds not only to a transport site but also to an allosteric site that activates the transporter. nih.gov In contrast, estradiol 3-glucuronide is a competitive inhibitor of estradiol 17-glucuronide transport but does not activate this allosteric site. nih.gov

Detailed Research Findings

The following tables summarize the key findings from studies on glucuronide binding sites in liver plasma membranes.

Table 1: Binding Parameters of [3H]estradiol-17β-(β-D-glucuronide) in Rat Liver Plasma Membranes

Membrane FractionBinding SiteDissociation Constant (Kd)Maximum Binding Capacity (Bmax)Reference
Basolateral (bLPM)High-Affinity26 nM0.26 pmol/mg protein nih.gov
Low-Affinity2.6 µM27 pmol/mg protein nih.gov
Canalicular (cLPM)High-Affinity81 nM0.61 pmol/mg protein nih.gov
Low-Affinity6.7 µM79 pmol/mg protein nih.gov
Mixed Plasma MembranesHigh-Affinity0.39 µM69 pmol/mg protein nih.gov
Low-Affinity4.90 µM495 pmol/mg protein nih.gov

Table 2: Inhibition of [3H]estradiol-17β-(β-D-glucuronide) Binding in Liver Plasma Membranes by Various Compounds

CompoundMembrane FractionEffect on High-Affinity SiteEffect on Low-Affinity SiteReference
TaurocholateBasolateralCompetitive InhibitionCompetitive Inhibition nih.gov
CanalicularCompetitive InhibitionCompetitive Inhibition nih.gov
Estrone SulfateBasolateralCompetitive InhibitionCompetitive Inhibition nih.gov
Bromosulfophthalein (BSP)BasolateralCompetitive InhibitionCompetitive Inhibition nih.gov
CanalicularNo InhibitionCompetitive Inhibition nih.gov
Estriol-17β-(β-D-glucuronide)BasolateralNo InhibitionCompetitive Inhibition nih.gov
CanalicularCompetitive InhibitionCompetitive Inhibition nih.gov
Estradiol-3-(β-D-glucuronide)BasolateralNo InhibitionCompetitive Inhibition nih.gov
CanalicularNo InhibitionCompetitive Inhibition nih.gov
Testosterone GlucuronideBasolateralNo InhibitionCompetitive Inhibition nih.gov
CanalicularCompetitive InhibitionCompetitive Inhibition nih.gov

Applications As a Reference Standard and Quality Control Material in Academic Research

Ensuring Analytical Accuracy and Reproducibility in Non-Clinical Metabolite Quantification

In the realm of non-clinical research, the accurate quantification of metabolites is paramount for understanding the disposition of endogenous and exogenous compounds. 17beta-Estradiol-D3 3-beta-d-glucuronide, as a stable isotope-labeled (SIL) internal standard, is instrumental in achieving this accuracy and ensuring the reproducibility of results. biopharmaservices.comlumiprobe.com The fundamental principle behind its use lies in its near-identical physicochemical properties to the endogenous, non-labeled analyte, 17beta-Estradiol 3-beta-d-glucuronide. sigmaaldrich.com

During sample analysis, especially with techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), variability can be introduced at multiple stages. biopharmaservices.com These sources of variability include inconsistencies in sample preparation and extraction, fluctuations in injection volume, and variations in mass spectrometer detection. biopharmaservices.comsigmaaldrich.com By adding a known, fixed concentration of this compound to the biological sample at the earliest stage of processing, it experiences the same procedural variations as the target analyte. biopharmaservices.com The mass spectrometer can distinguish between the deuterated standard and the endogenous compound due to the mass difference. sigmaaldrich.comnih.gov This allows the ratio of the analyte's response to the internal standard's response to be used for quantification, effectively canceling out or minimizing variations. sigmaaldrich.com This process, known as isotope dilution, significantly improves the accuracy and reliability of the quantitative data. sigmaaldrich.com

The use of deuterated standards like this compound is a preferred method for overcoming challenges in metabolomics, such as ion suppression, signal variability, and drifting signals in LC-MS analysis. sigmaaldrich.com This ensures that the data generated from non-clinical metabolite quantification studies are both accurate and reproducible over time and across different analytical batches.

Method Validation in Bioanalytical Chemistry for Steroidomics

Steroidomics, the comprehensive analysis of steroids in biological systems, relies heavily on robust and validated bioanalytical methods. sigmaaldrich.com The compound this compound plays a crucial role as a reference material in the validation of these methods, particularly for those employing LC-MS/MS. nih.govnih.gov Method validation is essential to demonstrate that an analytical procedure is suitable for its intended purpose.

The use of SIL internal standards is considered the most appropriate approach in quantitative bioanalysis. biopharmaservices.com In the validation of methods for steroid glucuronides, this compound is used to establish key validation parameters. For instance, in a method developed for the simultaneous quantification of 15 urinary steroid hormone glucuronides, internal standards were used to correct for the loss of analytes during sample preparation and analysis. nih.gov This allowed for the determination of crucial method characteristics such as linearity, recovery, accuracy, precision, and the limit of quantification (LOQ). nih.gov The method demonstrated good linearity (R² ≥ 0.99) and recovery ranging from 89.6% to 113.8%. nih.gov

The table below illustrates typical parameters assessed during method validation using a stable isotope-labeled internal standard.

Validation ParameterDescriptionRole of this compound
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.Used to normalize the response of the non-labeled standard across a range of concentrations to establish the calibration curve. nih.gov
Accuracy The closeness of the measured value to the true value.Helps to correct for systematic errors during sample processing, ensuring the measured concentration is accurate. nih.gov
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.Minimizes the impact of random variations, leading to lower relative standard deviations in repeated measurements. nih.govusgs.gov
Recovery The efficiency of the extraction process of an analytical method.As it behaves like the analyte, it provides a measure of how much analyte is lost during sample preparation, allowing for correction. nih.gov
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.Aids in determining the lower boundary of reliable measurement by providing a stable baseline signal. nih.govresearchgate.net

The incorporation of this compound in method validation ensures that the bioanalytical method for steroidomics is specific, sensitive, and reliable for its intended application in academic research. nih.govnih.gov

Contribution to Standardized Measurements in Pre-clinical Research

Standardized measurements are fundamental for the comparison of data across different studies and laboratories in preclinical research. researchgate.netnih.gov this compound contributes significantly to this standardization by serving as a stable, reliable reference material for the quantification of its corresponding endogenous metabolite. sigmaaldrich.com Preclinical research often involves the study of hormone-related physiological and pathological processes. mayoclinic.org

The use of stable isotope-labeled standards is a cornerstone of high-quality analytical methods, such as those based on mass spectrometry, which are increasingly advocated for over traditional immunoassays due to their superior specificity and accuracy. nih.govnih.gov By providing a consistent and accurate point of reference, this compound allows for the establishment of standardized assays for steroid glucuronides. sigmaaldrich.com This is particularly important in preclinical studies investigating the metabolism and disposition of steroid hormones. chemicalsknowledgehub.commetsol.com

The availability of certified reference materials, including stable isotope-labeled standards, is a key component in the effort to standardize steroid hormone measurements. researchgate.net The use of this compound in preclinical research helps to ensure that the data generated is not only accurate within a single study but is also comparable and reproducible across different research efforts, ultimately contributing to a more reliable and robust body of scientific knowledge.

Emerging Research Perspectives on Deuterated Estrogen Conjugates

Advancements in Multi-Omics Approaches Utilizing Stable Isotope-Labeled Metabolites

The integration of "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of cellular function. Stable isotope-labeled metabolites, including deuterated estrogen conjugates, are pivotal in adding a dynamic layer to these multi-omics studies. The use of compounds like 17beta-Estradiol-D3 3-beta-d-glucuronide allows for precise tracing and quantification of metabolic pathways, a technique known as stable isotope-resolved metabolomics (SIRM). creative-proteomics.comuky.edu

Historically, stable isotope labeling has been instrumental in defining metabolic pathways since its early use after the discovery of deuterium (B1214612). biosyn.com Modern advancements in high-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy have significantly enhanced the utility of this approach. biosyn.comnih.gov In multi-omics, deuterated standards enable researchers to:

Trace Metabolic Fates: By introducing a labeled compound into a biological system, scientists can track the transformation of the molecule through various metabolic reactions. This allows for the elucidation of complex and previously unknown metabolic networks. creative-proteomics.commdpi.comacs.org For instance, tracking the fate of deuterated estradiol (B170435) glucuronide can reveal the extent of its deconjugation and subsequent metabolism in different cell types.

Improve Quantitative Accuracy: One of the major challenges in metabolomics is the "matrix effect," where other molecules in a sample can interfere with the detection of the analyte of interest. Using a stable isotope-labeled internal standard, which is chemically identical to the analyte but mass-shifted, allows for more accurate and precise quantification by correcting for variations in sample preparation and instrument response. mdpi.comnih.gov

Enhance Metabolite Identification: The known mass shift of the isotope label aids in the confident identification of metabolites in complex biological samples, reducing ambiguity in data analysis. nih.govnih.gov

Recent studies have demonstrated the power of integrating metabolomics with transcriptomics to understand the effects of estrogens on cellular metabolism. For example, a multi-omics study on liver cancer cells used transcriptomic and metabolomic analyses to identify genes and metabolites affected by estradiol treatment, suggesting that estrogen suppresses cancer cell growth by altering metabolic pathways. nih.govnih.govresearchgate.net The inclusion of stable isotope-labeled estrogens in such studies could further refine these models by providing flux data for key metabolic pathways.

Table 1: Applications of Stable Isotope-Labeled Metabolites in Multi-Omics

ApplicationDescriptionKey Advantages
Metabolic Flux Analysis Quantifies the rate of turnover of metabolites within a metabolic pathway.Provides a dynamic view of cellular metabolism, revealing pathway activity under different conditions.
Metabolite Identification Confirms the identity of metabolites in complex mixtures based on the known mass shift of the isotope label.Increases confidence in metabolite annotation and reduces false positives.
Quantitative Metabolomics Uses labeled compounds as internal standards to correct for analytical variability.Improves the accuracy and precision of metabolite concentration measurements.
Pathway Discovery Traces the incorporation of labeled atoms into downstream metabolites to uncover novel metabolic routes.Enables the mapping of new biochemical pathways and connections.

Exploration of Glucuronide-Dependent Metabolic Crosstalk in Cellular Models

Glucuronidation is a major phase II metabolic pathway that conjugates a glucuronic acid moiety to various substrates, including estrogens, to increase their water solubility and facilitate their excretion. cas.cznih.gov The resulting glucuronides, such as 17beta-Estradiol 3-beta-d-glucuronide, have traditionally been considered inactive end-products destined for elimination. nih.govoup.com However, emerging research indicates that this is an oversimplification and that these conjugates can participate in complex metabolic crosstalk between cells and tissues.

The transport of steroid glucuronides across cell membranes is a critical aspect of this crosstalk. These hydrophilic molecules cannot freely diffuse through the lipid bilayer and rely on transporter proteins, such as multidrug resistance-associated proteins (MRPs) and organic anion-transporting polypeptides (OATPs), for their movement into and out of cells. cas.czwikipedia.orgfrontiersin.org This controlled transport means that glucuronides produced in one tissue, like the liver, can be transported to another, where they can exert biological effects.

In cellular models, the interplay between glucuronidation, transport, and deconjugation can be investigated to understand local hormone action. For example, breast tissue contains the enzymes necessary for both the glucuronidation and deconjugation of estrogens. nih.govoup.com This suggests that the local concentration of active estradiol can be modulated by the balance of these opposing enzymatic activities, influencing estrogen receptor signaling within the tissue. nih.gov

Table 2: Key Components of Glucuronide-Dependent Metabolic Crosstalk

ComponentFunctionImplication in Crosstalk
UDP-Glucuronosyltransferases (UGTs) Catalyze the conjugation of glucuronic acid to estrogens.Inactivation of estrogens in producing cells.
Efflux Transporters (e.g., MRPs) Transport glucuronides out of cells.Release of conjugates into circulation or bile for transport to other tissues.
Uptake Transporters (e.g., OATPs) Mediate the uptake of glucuronides into cells.Allows distant cells to access circulating estrogen conjugates.
β-Glucuronidase Catalyzes the deconjugation of glucuronides back to active estrogens.Local reactivation of estrogens, influencing cellular signaling.
Gut Microbiome A major source of β-glucuronidase activity.Modulates systemic estrogen levels through enterohepatic circulation.

Future Developments in Automated and High-Throughput Analysis of Steroid Glucuronides

The increasing recognition of the importance of steroid conjugates in health and disease has created a demand for more efficient and comprehensive analytical methods. Future developments in the analysis of steroid glucuronides are focused on automation and high-throughput capabilities to handle large numbers of samples for clinical and research purposes.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the current gold standard for the sensitive and specific quantification of steroid hormones and their conjugates. endocrine-abstracts.orgresearchgate.netnih.gov However, traditional sample preparation methods can be laborious and time-consuming. The future of steroid analysis lies in the integration of automated sample preparation systems with advanced LC-MS/MS platforms.

Key areas of development include:

Automated Sample Preparation: The use of robotic liquid handlers and 96-well plate formats for solid-phase extraction (SPE) can significantly increase sample throughput and reduce manual error. endocrine-abstracts.orgnih.govnih.gov This allows for the rapid processing of large batches of samples, which is essential for large-scale clinical studies and metabolomics research.

Advanced Chromatographic Techniques: Ultra-high-performance liquid chromatography (UHPLC) and ultra-high-performance supercritical fluid chromatography (UHPSFC) offer faster separation times and higher resolution compared to conventional HPLC, enabling the analysis of more samples in a shorter period. unige.chnih.gov These techniques are crucial for resolving isomeric steroid glucuronides, which can have different biological activities.

High-Resolution Mass Spectrometry: Instruments like quadrupole time-of-flight (QTOF) and Orbitrap mass spectrometers provide high mass accuracy and resolution, which aids in the identification of unknown metabolites and improves the specificity of quantification. unige.chresearchgate.net

Multiplexed Assays: The development of methods for the simultaneous quantification of a large panel of steroid hormones and their glucuronide and sulfate (B86663) conjugates from a single sample is a major goal. endocrine-abstracts.orgresearchgate.netnih.gov This provides a more comprehensive picture of the steroid metabolome and its regulation.

Green Analytical Chemistry: There is a growing emphasis on developing more environmentally friendly analytical methods. This includes reducing solvent consumption through techniques like UHPSFC and miniaturizing sample preparation procedures. nih.govmdpi.com

These technological advancements are paving the way for the routine analysis of steroid glucuronides in a high-throughput manner, which will facilitate a deeper understanding of their roles in various physiological and pathological processes. The ability to rapidly and accurately profile the steroid metabolome will have significant implications for personalized medicine, disease diagnostics, and drug development.

Q & A

Q. How can the structural and functional properties of 17β-Estradiol-D3 3-β-D-glucuronide be characterized for analytical standardization?

  • Methodological Answer : Structural characterization involves nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm the glucuronide conjugation site (C3 position) and deuterium labeling (D3). Analytical standards should be validated for purity (>95%) using reverse-phase HPLC coupled with UV/Vis or charged aerosol detection (CAD). Isotopic integrity (D3 labeling) can be verified via mass fragmentation patterns .

Q. What enzymatic or synthetic strategies are used to prepare 17β-Estradiol-D3 3-β-D-glucuronide?

  • Methodological Answer : Enzyme-assisted synthesis using UDP-glucuronosyltransferases (UGTs) is a common approach. For example, rat liver microsomes or recombinant UGT isoforms (e.g., UGT1A1) can catalyze glucuronidation of deuterated estradiol precursors. Post-reaction purification involves solid-phase extraction (SPE) and preparative HPLC. Acetylation or methyl ester protection may be employed to stabilize intermediates during synthesis .

Q. How is 17β-Estradiol-D3 3-β-D-glucuronide quantified in biological matrices like plasma or urine?

  • Methodological Answer : Quantification typically uses liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards (e.g., [²H₄]-estradiol glucuronides). Sample preparation involves enzymatic deconjugation (via β-glucuronidase), followed by solid-phase extraction. Calibration curves must account for matrix effects and deuterium loss during ionization .

Advanced Research Questions

Q. What experimental models elucidate the role of 17β-Estradiol-D3 3-β-D-glucuronide in transporter-mediated cholestasis?

  • Methodological Answer : Rat hepatocyte couplets or perfused liver models are used to study canalicular transporter dynamics. Radiolabeled [³H]-E217G (e.g., 50 µCi) is administered to track uptake and biliary excretion. Confocal microscopy and Western blotting assess transporter localization (e.g., Bsep internalization). Pharmacological inhibitors (e.g., DBcAMP) can modulate transporter recycling to dissect mechanisms .

Q. How does deuterium labeling (D3) impact the pharmacokinetic and metabolic stability of 17β-Estradiol glucuronides?

  • Methodological Answer : Deuterium isotope effects are evaluated using comparative LC-MS/MS studies with non-deuterated vs. deuterated analogs. In vitro microsomal assays measure glucuronide hydrolysis rates (via β-glucuronidase) and oxidative metabolism (CYP450). In vivo studies in rodents compare plasma half-life (t₁/₂) and biliary excretion profiles to assess metabolic stability .

Q. How can conflicting data on oatp-mediated transport of estradiol glucuronides be resolved?

  • Methodological Answer : Contradictory results (e.g., substrate affinity variations) may arise from differences in expression systems (HeLa vs. hepatocytes) or assay conditions (pH, co-solvents). Systematic studies should:
  • Use standardized transporter expression (e.g., transient vs. stable transfection).
  • Compare inhibition profiles of unconjugated steroids (e.g., estradiol) vs. anionic conjugates (sulfates, glucuronides).
  • Validate findings with kinetic assays (e.g., Michaelis-Menten analysis for Kₘ and Vₘₐₓ) .

Q. What advanced imaging techniques visualize the subcellular redistribution of transporters during 17β-Estradiol glucuronide-induced cholestasis?

  • Methodological Answer : Super-resolution microscopy (e.g., STED or SIM) tracks tight junction proteins (ZO-1, occludin) and canalicular transporters (Mrp2, Bsep) in real time. Fluorescent bile acid analogs (e.g., cholyl-lysyl-fluorescein) are infused to monitor paracellular leakage. For in vivo models, intravital two-photon microscopy captures dynamic changes in hepatic transporter localization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.